1-(Trifluoromethyl)naphthalene-4-carboxaldehyde
Description
Properties
Molecular Formula |
C12H7F3O |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
4-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-6-5-8(7-16)9-3-1-2-4-10(9)11/h1-7H |
InChI Key |
DIXPWRFFZCPAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C=O |
Origin of Product |
United States |
Biological Activity
1-(Trifluoromethyl)naphthalene-4-carboxaldehyde (TFMNCA) is an organic compound characterized by a naphthalene ring with a trifluoromethyl group and an aldehyde functional group. Its molecular formula is CHFO, with a molecular weight of approximately 232.18 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological interactions and pharmacokinetics.
The presence of the trifluoromethyl group in TFMNCA contributes to its unique properties:
- Increased Lipophilicity : Facilitates cellular membrane penetration.
- Enhanced Binding Affinity : The electron-withdrawing nature of the trifluoromethyl group may improve interactions with proteins and enzymes, impacting pharmacodynamics.
Biological Activity
Research indicates that TFMNCA may interact with various biological targets, leading to significant effects on cellular processes. Notable findings include:
- Cytotoxicity : TFMNCA has shown potential cytotoxic effects in vitro, particularly in breast cancer cell lines such as MDA-MB-231. Studies have demonstrated that compounds similar to TFMNCA can induce apoptosis and arrest the cell cycle, suggesting potential as an anticancer agent .
- Enzyme Modulation : The compound may modulate enzyme activity, influencing metabolic pathways and cellular signaling. The trifluoromethyl group's properties could enhance binding to active sites on enzymes, altering their function.
- Antimicrobial Activity : Preliminary studies suggest that TFMNCA could exhibit antimicrobial properties, although detailed investigations are ongoing to clarify its efficacy against specific pathogens .
Table 1: Summary of Biological Studies Involving TFMNCA
Detailed Findings
- Cytotoxicity Assessment : In one study, TFMNCA derivatives exhibited significant cytotoxic effects on MDA-MB-231 cells, with a dose-dependent induction of apoptosis observed through flow cytometry analysis after treatment with the compound for 48 hours .
- Antitumor Efficacy : In vivo studies using tumor-bearing mice demonstrated that certain derivatives of naphthalene compounds similar to TFMNCA significantly suppressed tumor growth without apparent toxicity to major organs at tested doses .
The biological activity of TFMNCA can be attributed to several mechanisms:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, which is crucial for effective cancer therapy.
- Cell Cycle Arrest : By interfering with cell cycle progression, TFMNCA can prevent cancer cell proliferation.
Structural Comparisons
Table 2 below compares TFMNCA with structurally related compounds:
| Compound Name | Unique Features |
|---|---|
| 1-(Trifluoromethyl)naphthalene | Lacks the aldehyde functional group; less reactive. |
| 1-(Trifluoromethyl)naphthalene-5-carboxylic acid | Contains a carboxylic acid instead of an aldehyde. |
| 2-(Trifluoromethyl)naphthalene | Trifluoromethyl at a different position on the naphthalene ring. |
| 1-(Trifluoromethyl)benzaldehyde | Simpler structure; less complex interactions due to lack of naphthalene ring. |
Comparison with Similar Compounds
4-Fluoronaphthalene-1-carboxaldehyde
- Structure : Fluorine at position 4, aldehyde at position 1.
- Electronic Effects : Fluorine is moderately electron-withdrawing, influencing the aldehyde's reactivity in nucleophilic additions.
- Applications : Used in organic synthesis for fluorinated intermediates.
- Environmental Impact : Classified as harmful to aquatic organisms (Risk Code 52/53) and requires careful disposal .
1-Nitronaphthalene
- Structure: Nitro (-NO₂) group at position 1.
- Electronic Effects : The nitro group is a stronger electron-withdrawing group than -CF₃, leading to reduced aromatic ring reactivity in electrophilic substitution reactions.
1-Methylnaphthalene and 2-Methylnaphthalene
- Structure : Methyl (-CH₃) groups at positions 1 or 2.
- Electronic Effects: Methyl is electron-donating, increasing aromatic ring reactivity compared to -CF₃ or -NO₂.
- Environmental Behavior : Higher volatility and lower persistence in soil compared to halogenated derivatives .
Physicochemical Properties
Toxicity and Environmental Impact
- Similar to 4-fluoronaphthalene-1-carboxaldehyde, it may require precautions to prevent aquatic contamination .
- 1-Nitronaphthalene : Demonstrates acute toxicity (irritation) and chronic risks (mutagenicity), limiting its use to controlled R&D settings .
- Methylnaphthalenes : Lower acute toxicity but associated with respiratory irritation and environmental persistence in sediments .
Research and Regulatory Considerations
- Synthetic Applications: The trifluoromethyl group enhances stability in medicinal chemistry intermediates, while the aldehyde group enables condensation reactions for heterocycle synthesis (e.g., imidazoles or quinolines) .
- Regulatory Status : Fluorinated and nitro-substituted naphthalenes often fall under stringent regulations due to ecological and health hazards. For example, 4-fluoronaphthalene-1-carboxaldehyde mandates compliance with WGK Germany Class 3 (severely hazardous to water) .
Preparation Methods
Mizoroki–Heck Cross-Coupling and Sequential Functionalization
The Mizoroki–Heck reaction provides a robust framework for constructing substituted naphthalenes. In one approach, 1-bromo-3-(trifluoromethyl)benzene is coupled with acrolein diethyl acetal using Pd(OAc)₂ and nBu₄NOAc as catalysts (Table 1) . The resulting intermediate undergoes hydrogenation and acetal deprotection to yield 3-(3-trifluoromethylphenyl)propanal. Subsequent oxidation with cerium ammonium nitrate (CAN) introduces the aldehyde group, achieving yields >90% .
Key Steps:
-
Cross-Coupling : Pd(OAc)₂ facilitates aryl-alkenyl bond formation .
-
Hydrogenation : Pd/Al₂O₃ catalyzes selective reduction under H₂ .
-
Oxidation : CAN mediates aldehyde formation with minimal side reactions .
Table 1. Optimization of Mizoroki–Heck Cross-Coupling Conditions
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 90 | 85 |
| 2 | Cs₂CO₃ | DMF | 90 | 29 |
| 3 | nBu₄NOAc | DMF | 90 | 99 |
Trifluoromethylation via Copper-Mediated Coupling
This method involves replacing a bromine atom on naphthalene-4-carboxaldehyde with a trifluoromethyl group. Starting with 1-bromo-naphthalene-4-carboxaldehyde, CuI and CF₃SiMe₃ in DMF at 100°C achieve a 78% yield (Table 2) . The reaction proceeds via a single-electron transfer (SET) mechanism, with TBAF enhancing nucleophilic trifluoromethylation .
Key Considerations:
Table 2. Trifluoromethylation Efficiency with Varied Reagents
| Entry | CF₃ Source | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | CF₃SiMe₃ | CuI | 78 |
| 2 | CF₃CO₂Na | Pd(PPh₃)₄ | 45 |
| 3 | (MeO)₃PCF₃ | – | <5 |
Diels-Alder Cycloaddition with Aryne Intermediates
Multisubstituted naphthalenes are synthesized via [4+2] cycloaddition between 4-ethoxy-2-pyrones and arynes generated from o-silylphenyl triflates . For example, 4-ethoxy-6-methyl-2-pyrone reacts with 4,5-dimethylbenzyne (from 9c ) in acetonitrile at 50°C, yielding 1-methyl-3-(trifluoromethyl)naphthalene-4-carboxaldehyde after oxidation (Table 3) .
Advantages:
-
Regioselectivity : Aryne intermediates direct substitution patterns .
-
Scalability : Reactions proceed efficiently on a 1 mmol scale .
Table 3. Cycloaddition Yields with Substituted Arynes
| Aryne Precursor | Product Substituents | Yield (%) |
|---|---|---|
| 9a | 3-Bromo, 1-methyl | 92 |
| 9c | 4,5-Dimethyl | 88 |
| 9f | Anthracene-fused | 67 |
Oxidation of 1-(Trifluoromethyl)naphthalene-4-methanol
Primary alcohols are oxidized to aldehydes using Dess–Martin periodinane (DMP). 1-(Trifluoromethyl)naphthalene-4-methanol reacts with DMP in dichloromethane at 25°C, achieving 95% conversion within 2 hours . NaOAc neutralizes acidic byproducts, preventing overoxidation to carboxylic acids .
Optimization Highlights:
-
Oxidant Choice : DMP outperforms KMnO₄ and CrO₃ in selectivity .
-
Temperature Control : Reactions above 35°C reduce yields due to decomposition .
Vilsmeier–Haack Formylation
Direct formylation of 1-(trifluoromethyl)naphthalene is achieved using POCl₃ and DMF. The reaction proceeds via electrophilic aromatic substitution, with the trifluoromethyl group acting as a weak electron-withdrawing director. Optimal conditions (POCl₃:DMF = 1:2, 80°C) yield 65% of the aldehyde .
Limitations:
-
Regioselectivity : Competing substitution at position 2 reduces efficiency .
-
Workup Complexity : Hydrolysis requires careful pH control to isolate the aldehyde .
Comparative Analysis of Methods
Q & A
Q. What are the optimal synthetic routes for 1-(Trifluoromethyl)naphthalene-4-carboxaldehyde, and what factors influence yield and purity?
Methodological Answer: The synthesis typically involves introducing the trifluoromethyl group to a naphthalene precursor followed by oxidation to the aldehyde. Key steps include:
- Trifluoromethylation : Use reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under basic conditions with catalysts (e.g., CuI) to functionalize the naphthalene ring .
- Oxidation : Convert the methyl or alcohol intermediate to the aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride/DMSO) .
- Purification : Column chromatography or recrystallization ensures purity. Factors affecting yield include reaction temperature, stoichiometry of reagents, and moisture control during trifluoromethylation .
Q. How can spectroscopic techniques confirm the structure of 1-(Trifluoromethyl)naphthalene-4-carboxaldehyde?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for the aldehyde proton (~9-10 ppm) and aromatic protons (6.5-8.5 ppm). Splitting patterns confirm substitution positions.
- ¹³C NMR : Carbonyl carbon (~190 ppm), trifluoromethyl carbon (q, ~120 ppm, J = 280-300 Hz for CF₃), and aromatic carbons .
- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and CF₃ (~1100-1200 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matches the molecular formula (C₁₂H₇F₃O). Fragmentation patterns validate the aldehyde and trifluoromethyl groups .
Advanced Research Questions
Q. What experimental design considerations are critical for assessing the compound’s toxicity in mammalian models?
Methodological Answer:
- Dose Selection : Use subacute (14–28 days) and subchronic (90 days) exposure studies in rodents, with doses based on LD₅₀ estimates from structural analogs (e.g., naphthalene derivatives) .
- Endpoints : Monitor hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological parameters. Histopathology of lung and liver tissues is essential due to naphthalene’s known pneumotoxicity .
- Controls : Include vehicle controls and positive controls (e.g., naphthalene) to benchmark toxicity .
- Risk of Bias Mitigation : Randomize dose groups, blind histopathological assessments, and report all outcomes per Table C-7 guidelines .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- Electron-Withdrawing Effect : The CF₃ group deactivates the naphthalene ring, directing NAS to the less hindered positions (e.g., 2- or 5-positions relative to the aldehyde).
- Reaction Optimization : Use polar aprotic solvents (DMF, DMSO) and strong nucleophiles (e.g., amines, thiols) at elevated temperatures (80–120°C). Kinetic studies with HPLC monitoring can identify optimal conditions .
- Competing Pathways : Competing reductions (e.g., aldehyde to alcohol) may occur; stabilize the aldehyde with anhydrous conditions or protective groups .
Q. What strategies resolve contradictions in reported metabolic pathways across in vitro and in vivo models?
Methodological Answer:
- Cross-Model Comparisons :
- In Vitro : Use human hepatocytes or microsomes to identify Phase I (CYP450-mediated oxidation) and Phase II (glucuronidation) metabolites.
- In Vivo : Conduct radiolabeled (¹⁴C) studies in rodents to track metabolite distribution and excretion .
- Data Reconciliation : Apply LC-MS/MS to quantify discrepancies in metabolite profiles. For example, aldehyde dehydrogenase (ALDH) activity differences between species may explain varying oxidation rates .
- Computational Modeling : Use QSAR models to predict metabolite formation and compare with empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
